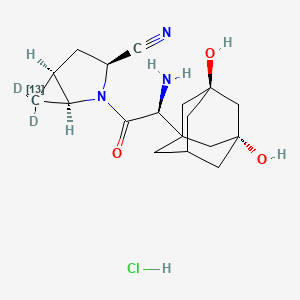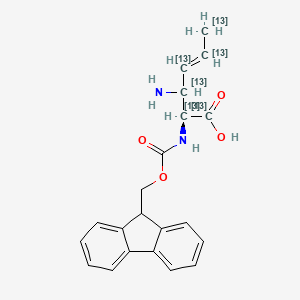
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Carbon-13 Labeling: The hex-4-enoic acid backbone is labeled with carbon-13 isotopes through a series of reactions involving labeled precursors.
Coupling Reaction: The protected amino acid is coupled with the labeled hex-4-enoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Substituted amino acids or peptides.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used in the synthesis of labeled peptides for structural and functional studies. The carbon-13 labeling allows for detailed nuclear magnetic resonance (NMR) spectroscopy analysis.
Biology
In biological research, it is used to study protein-ligand interactions and enzyme mechanisms. The labeled compound can be incorporated into proteins to trace metabolic pathways.
Medicine
In medicine, it is used in the development of diagnostic tools and therapeutic agents. The labeled peptides can be used in imaging techniques such as positron emission tomography (PET).
Industry
In the industrial sector, it is used in the production of labeled compounds for quality control and process optimization.
Mécanisme D'action
The mechanism of action of (E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid involves its incorporation into peptides and proteins. The fluorenylmethoxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the labeled compound can be used to study molecular interactions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-4-enoic acid: Similar structure but without carbon-13 labeling.
(E,2S)-3-amino-2-(tert-butoxycarbonylamino)hex-4-enoic acid: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid: Similar structure but with a saturated hexanoic acid backbone.
Uniqueness
The uniqueness of (E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid lies in its carbon-13 labeling, which allows for advanced spectroscopic studies. This labeling provides detailed insights into molecular structures and interactions that are not possible with non-labeled compounds.
Propriétés
Formule moléculaire |
C21H22N2O4 |
|---|---|
Poids moléculaire |
372.37 g/mol |
Nom IUPAC |
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid |
InChI |
InChI=1S/C21H22N2O4/c1-2-7-18(22)19(20(24)25)23-21(26)27-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-11,17-19H,12,22H2,1H3,(H,23,26)(H,24,25)/b7-2+/t18?,19-/m0/s1/i1+1,2+1,7+1,18+1,19+1,20+1 |
Clé InChI |
YQHYBQKRWAJQMP-JKTWHNLXSA-N |
SMILES isomérique |
[13CH3]/[13CH]=[13CH]/[13CH]([13C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
SMILES canonique |
CC=CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)
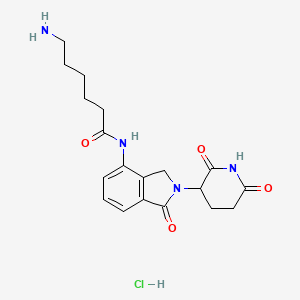
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
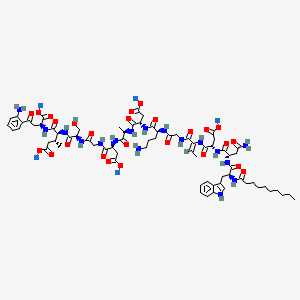
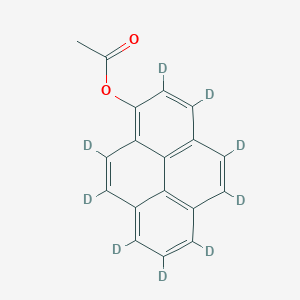
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)

![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)


![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)

![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
